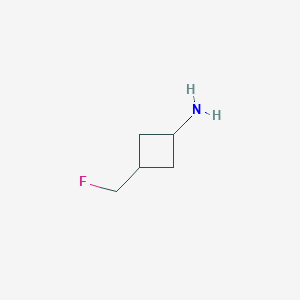

3-(Fluoromethyl)cyclobutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

3-(fluoromethyl)cyclobutan-1-amine |

InChI |

InChI=1S/C5H10FN/c6-3-4-1-5(7)2-4/h4-5H,1-3,7H2 |

InChI Key |

JTADMUVGLNJBPY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1N)CF |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 3 Fluoromethyl Cyclobutan 1 Amine

Reactivity of the Amine Functionality

The primary amine group in 3-(Fluoromethyl)cyclobutan-1-amine is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing effect of the distant fluoromethyl group, which slightly reduces its basicity compared to non-fluorinated analogues. researchgate.netnuph.edu.ua Studies on similar fluorinated cyclobutylamines have shown that the introduction of fluorine atoms leads to a decrease in the pKa value. researchgate.netnbuv.gov.ua Despite this, the amine retains significant nucleophilic character, allowing it to participate in a wide range of reactions.

Nucleophilic Substitution Reactions

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, making it a competent nucleophile. It can readily participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. The reaction proceeds via an SN2 mechanism, leading to the formation of secondary and tertiary amines. However, direct alkylation can be challenging to control and often results in a mixture of mono- and poly-alkylated products. masterorganicchemistry.com The reaction rate and outcome are dependent on the nature of the alkylating agent, the solvent, and the reaction conditions.

Acylation and Amidation Reactions

The amine functionality of this compound reacts efficiently with acylating agents like acyl chlorides, acid anhydrides, and activated carboxylic acids to form stable amide derivatives. This is one of the most common derivatization strategies for primary amines. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. calstate.edu These acylation reactions are generally high-yielding and can be used to introduce a vast array of functional groups and structural motifs onto the cyclobutane (B1203170) core. For instance, reaction with benzoyl chloride would yield N-(3-(fluoromethyl)cyclobutyl)benzamide. calstate.edu The use of a Brønsted superacid like triflic acid can also facilitate intramolecular acylation reactions, though this is more common for forming cyclic ketones from amide precursors. nih.gov

Table 1: Representative Acylation Reactions of this compound

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(3-(Fluoromethyl)cyclobutyl)acetamide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0°C to RT |

| Benzoyl Chloride | N-(3-(Fluoromethyl)cyclobutyl)benzamide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0°C to RT calstate.edu |

| Acetic Anhydride | N-(3-(Fluoromethyl)cyclobutyl)acetamide | Inert solvent (e.g., DCM), optional base, RT |

| Pivaloyl Chloride | N-(3-(Fluoromethyl)cyclobutyl)pivalamide | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0°C to RT calstate.edu |

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines, offering better control over the degree of alkylation compared to direct nucleophilic substitution. masterorganicchemistry.com In this two-step, one-pot process, this compound first reacts with an aldehyde or ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.compurdue.edu A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine over the carbonyl starting material. masterorganicchemistry.com This methodology allows for the introduction of a wide range of alkyl and aryl-alkyl substituents onto the nitrogen atom. organic-chemistry.org

Table 2: Examples of Reductive Amination with this compound

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Formaldehyde | NaBH₃CN or NaBH(OAc)₃ | N,N-Dimethyl-3-(fluoromethyl)cyclobutan-1-amine (via sequential reaction) masterorganicchemistry.com |

| Acetone | NaBH₃CN | N-Isopropyl-3-(fluoromethyl)cyclobutan-1-amine masterorganicchemistry.com |

| Benzaldehyde | NaBH₄ | N-Benzyl-3-(fluoromethyl)cyclobutan-1-amine masterorganicchemistry.com |

| Cyclohexanone | Ti(iOPr)₄ / PMHS | N-Cyclohexyl-3-(fluoromethyl)cyclobutan-1-amine organic-chemistry.org |

Transformations Involving the Fluoromethyl Group

The fluoromethyl (CH₂F) group is generally stable and less prone to chemical transformation compared to the amine functionality. Its primary influence is electronic, though it also impacts properties like lipophilicity.

Modifications and Functionalization

Direct chemical modification of the fluoromethyl group is challenging due to the high strength of the carbon-fluorine bond. Nucleophilic displacement of the fluorine atom is generally not feasible under standard conditions. Therefore, functionalization typically involves synthesizing analogues with different substitution patterns on the cyclobutane ring rather than direct conversion of the CH₂F group. For example, synthetic routes have been developed for related α-(trifluoromethyl)cyclobutane building blocks starting from materials like 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. researchgate.netbioorganica.com.ua These precursors allow for various transformations before the final amine is revealed, providing access to a library of structurally diverse compounds. bioorganica.com.ua While direct conversion is difficult, radical reactions or organometallic-mediated C-F activation could present potential, albeit complex, pathways for modification.

Stability under Various Reaction Conditions

The fluoromethyl group imparts significant chemical stability to the molecule. The C-F bond is the strongest single bond in organic chemistry, making the group resistant to degradation under many reaction conditions. Studies on the closely related 1-(trifluoromethyl)cyclobutanes have demonstrated exceptional stability. acs.org These compounds showed no decomposition after being treated with 1 M aqueous hydrochloric acid or 1 M aqueous sodium hydroxide (B78521) at room temperature for 24 hours. acs.org They also remained stable during storage at room temperature for several months. acs.org It is reasonable to infer that this compound would exhibit similar or even greater stability, as the single fluorine substitution is less likely to promote elimination pathways compared to a trifluoromethyl group. This stability is a key advantage, allowing the fluoromethylcyclobutane core to be carried through multi-step syntheses without degradation.

Cyclobutane Ring Transformations and Functionalization

The four-membered ring of this compound is characterized by significant ring strain, which can be harnessed to drive a variety of chemical transformations. The presence of both an electron-donating amino group and an electron-withdrawing fluoromethyl group introduces complexity and opportunities for regioselective reactions.

Ring-Opening Reactions (e.g., Bicyclobutane intermediates)

The high strain energy of the cyclobutane ring, estimated to be around 26 kcal/mol, makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. While specific studies on the ring-opening of this compound are not prevalent in the reviewed literature, the reactivity can be inferred from the behavior of related aminocyclobutanes and strained ring systems. epfl.ch

One potential pathway for the transformation of cyclobutanamine derivatives involves the formation of highly strained bicyclobutane intermediates. wikipedia.orgnih.gov These intermediates can be generated through intramolecular reactions, often promoted by the departure of a leaving group. In the case of a suitably derivatized this compound, such as after conversion of the amine to a better leaving group, intramolecular cyclization could theoretically lead to a bicyclobutane species. These intermediates are highly reactive and can be trapped by a variety of nucleophiles, leading to substituted cyclobutane or cyclopropane (B1198618) products. The strain energy of bicyclobutane itself is notably high, estimated at 63.9 kcal/mol, which underscores its reactivity. wikipedia.org

Ring-opening reactions of cyclobutanes can also proceed through other mechanisms, such as those initiated by electrophilic attack or radical processes. nih.govnih.gov For instance, oxidative ring-opening strategies have been developed for cyclopropylamides and cyclobutylamides, which can lead to fluorinated imines. epfl.ch The presence of the amino group in this compound could direct such transformations.

Regioselective Functionalization of the Cyclobutane Core

The functionalization of the cyclobutane core of this compound can be directed by the existing substituents. The amino group, being a directing group, can influence the position of further substitutions on the ring. calstate.edu The electron-withdrawing nature of the fluoromethyl group will also play a crucial role in determining the regioselectivity of reactions.

For instance, in reactions involving deprotonation, the acidity of the ring protons will be influenced by the proximity to the fluoromethyl group. This could allow for regioselective metalation and subsequent reaction with electrophiles. Studies on related trifluoromethyl-cyclobutanes have shown that various modifications can be undertaken to obtain functionalized derivatives. acs.org While the fluoromethyl group is less electron-withdrawing than a trifluoromethyl group, similar principles of regioselective functionalization would apply.

The synthesis of substituted cyclobutanes often relies on [2+2] cycloadditions, but for the modification of a pre-existing cyclobutane ring, direct C-H functionalization is a powerful tool. calstate.edunih.gov The development of directing groups for C-H activation has enabled the diastereoselective synthesis of trisubstituted cyclobutane scaffolds. calstate.edu In the context of this compound, the amine itself or a derivative thereof could serve as such a directing group.

Synthesis of Analogs and Conjugates for Chemical Biology

The this compound scaffold is a valuable building block for the synthesis of analogs and conjugates with potential applications in chemical biology and medicinal chemistry. The introduction of the fluoromethylcyclobutane motif can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

A notable example is the synthesis of syn- and anti-1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), which are analogs of the PET imaging agent anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid (FACBC). nih.gov These analogs were prepared to investigate the impact of the C-3 substitution and its stereochemistry on the uptake of these radiolabeled amino acids in tumor models. nih.gov The synthesis involved the radiofluorination of corresponding mesylate precursors. nih.gov

The biological evaluation of these analogs revealed that both isomers are substrates for the L-type amino acid transport system, while only the anti-isomer is a substrate for the A-type transport system. nih.gov This highlights how subtle changes to the substituent on the cyclobutane ring can lead to significant differences in biological activity.

The synthesis of such analogs often involves multi-step sequences starting from functionalized cyclobutane precursors. The ability to selectively modify the this compound core allows for the creation of a diverse library of compounds for screening in various biological assays.

| Compound Name | Abbreviation | Application/Significance | Reference |

| syn-1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid | syn-[¹⁸F]FMACBC | Potential PET ligand for tumor detection | nih.gov |

| anti-1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid | anti-[¹⁸F]FMACBC | Potential PET ligand for tumor detection | nih.gov |

| anti-1-amino-3-[¹⁸F]fluorocyclobutyl-1-carboxylic acid | FACBC | PET imaging agent | nih.gov |

Conformational Analysis and Stereochemical Impact on Molecular Properties

Cyclobutane (B1203170) Ring Conformation and Flexibility

The cyclobutane ring is not a planar square as a two-dimensional representation might suggest. Instead, it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from all eight C-H bonds being fully eclipsed in a planar structure. nih.gov This puckering, however, comes at the cost of a slight increase in angle strain, with the internal C-C-C bond angles decreasing from a planar 90° to approximately 88°. nih.gov This angle is still a significant deviation from the ideal 109.5° for sp³ hybridized carbon, leading to a substantial ring strain energy of about 26.3 kcal/mol. nih.gov

The cyclobutane ring is not static; it undergoes a rapid "ring-flipping" process where one puckered conformation inverts into another. researchgate.net In this dynamic equilibrium, the atom that was pointing "up" in the butterfly conformation flips to a "down" position, and vice versa. This interconversion passes through a higher-energy planar transition state. researchgate.net The energy barrier for this ring inversion is relatively low, meaning that at room temperature, the molecule is in a constant state of flux between its various puckered forms.

Table 1: Conformational Parameters of Unsubstituted Cyclobutane

| Parameter | Value | Significance |

|---|---|---|

| Preferred Conformation | Puckered or "Butterfly" | Reduces torsional strain from eclipsed C-H bonds. nih.gov |

| Internal Bond Angle | ~88° | Indicates significant angle strain compared to the ideal 109.5°. nih.gov |

| Ring Strain Energy | ~26.3 kcal/mol | Highlights the inherent instability relative to acyclic or larger ring systems. nih.gov |

| Dihedral Angle (Puckering Angle) | ~25° | Quantifies the deviation from a planar structure. nih.gov |

| Dynamic Process | Ring-Flipping | Rapid interconversion between equivalent puckered conformations. researchgate.net |

Influence of Fluorine and Aminomethyl Substituents on Cyclobutane Conformation

The presence of the aminomethyl and fluoromethyl groups at the 1 and 3 positions significantly influences the conformational preference of the cyclobutane ring. In a puckered cyclobutane, substituents can occupy two distinct positions: pseudo-axial (pointing more vertically) and pseudo-equatorial (pointing more outwards). Generally, to minimize steric hindrance, bulky substituents preferentially occupy the more spacious pseudo-equatorial positions. libretexts.orgfiveable.me

For 3-(fluoromethyl)cyclobutan-1-amine, two diastereomers exist: cis and trans.

In the trans -isomer, the two substituents are on opposite sides of the ring. This configuration allows for a conformation where both the amino group and the fluoromethyl group can simultaneously occupy pseudo-equatorial positions. This arrangement minimizes steric clashes, known as 1,3-diaxial interactions, and is therefore expected to be the most stable conformation for the trans diastereomer.

In the cis -isomer, the substituents are on the same side of the ring. This forces one group into a pseudo-equatorial position while the other must occupy a pseudo-axial position. The resulting 1,3-diaxial interaction between the pseudo-axial substituent and the hydrogen atom at the corresponding 1 or 3 position introduces steric strain. The ring will preferentially adopt a conformation that places the sterically bulkier of the two groups (the fluoromethyl group) in the pseudo-equatorial position to minimize this strain.

The electronegativity of the fluorine atom in the fluoromethyl group also introduces electronic effects, such as dipole-dipole interactions and gauche effects, which can subtly influence the conformational equilibrium, although steric factors are generally dominant in determining the lowest energy state.

Diastereomeric and Enantiomeric Purity Assessment Methods

The synthesis of this compound can result in a mixture of stereoisomers. Accurately determining the diastereomeric and enantiomeric purity is critical. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography being the most powerful.

NMR Spectroscopy:

¹H and ¹³C NMR: Can often distinguish between diastereomers (cis vs. trans) due to the different chemical environments of the nuclei in each isomer, leading to distinct chemical shifts and coupling constants.

¹⁹F NMR: This is a particularly effective technique due to the presence of the fluorine atom. nih.govnih.gov The ¹⁹F nucleus is highly sensitive, and its chemical shift is exquisitely responsive to its local electronic environment. This often allows for clear baseline separation of signals corresponding to different diastereomers. To determine enantiomeric excess (ee), chiral auxiliary agents are used:

Chiral Derivatizing Agents (CDAs): The amine can be reacted with a chiral reagent, such as Mosher's acid chloride or (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, to form a pair of diastereomeric amides. researchgate.net These diastereomers are no longer mirror images and will exhibit distinct signals in the ¹⁹F or ¹H NMR spectrum, allowing for direct integration to quantify the enantiomeric ratio. researchgate.net

Chiral Solvating Agents (CSAs): A chiral solvent or a chiral metal complex (e.g., a cationic cobalt(III) complex) can be added to the NMR sample. nih.govnih.gov The agent forms transient, diastereomeric complexes with the enantiomers of the amine, inducing small but measurable differences in their chemical shifts, enabling quantification. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. This method is widely used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.

Table 2: Methods for Stereochemical Purity Assessment

| Method | Principle | Application |

|---|---|---|

| ¹⁹F NMR | High sensitivity of fluorine nucleus to its chemical environment. | Excellent for distinguishing diastereomers. Used with chiral auxiliaries for enantiomeric excess (ee) determination. nih.gov |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent conversion of enantiomers into diastereomers with distinct NMR spectra. | Accurate quantification of enantiomeric excess. researchgate.net |

| NMR with Chiral Solvating Agents (CSAs) | Non-covalent, transient formation of diastereomeric complexes. | Rapid determination of enantiomeric excess without sample modification. nih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical quantification and preparative separation of enantiomers. |

Stereochemical Implications for Molecular Recognition and Interactions

The specific three-dimensional arrangement of the amino and fluoromethyl groups, dictated by the cis/trans and enantiomeric (R/S) configuration, is paramount for molecular recognition by protein targets.

The rigid, puckered nature of the cyclobutane ring acts as a conformational constraint. nih.gov Unlike a flexible aliphatic chain, the cyclobutane scaffold holds the substituents in well-defined spatial orientations. This pre-organization can be advantageous for protein binding, as it reduces the entropic penalty that is paid when a flexible ligand must "freeze" into a specific bioactive conformation upon binding. nih.gov By replacing a flexible linker with a 1,3-disubstituted cyclobutane, medicinal chemists can create more rigid and potent ligands. nih.gov

The stereochemistry directly governs the presentation of the key pharmacophoric groups:

The Amine Group: This group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for a strong ionic interaction (a salt bridge) with acidic residues like aspartate or glutamate (B1630785) in a protein binding pocket.

The Fluoromethyl Group: The fluorine atom is highly electronegative and can participate in favorable dipole-dipole interactions or even form weak hydrogen bonds with suitable donors in the protein. Furthermore, the strategic placement of fluorine can influence the local water network within a binding site, potentially displacing water molecules to improve binding affinity. nih.govacs.org

The precise distance and vector orientation between the amine and the fluoromethyl group are fixed by the stereoisomer. For example, a trans-diaxial arrangement would place the groups much further apart than a cis-diequatorial arrangement. Only one specific stereoisomer will present these functional groups in the optimal geometry to simultaneously engage with complementary recognition sites (e.g., hydrogen bond donors/acceptors, charged pockets, hydrophobic regions) within a protein, leading to high-affinity and selective binding.

Computational and Theoretical Studies on 3 Fluoromethyl Cyclobutan 1 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule and the distribution of electrons. emerginginvestigators.org While specific high-level computational studies for 3-(Fluoromethyl)cyclobutan-1-amine are not extensively published, its geometry can be reliably predicted based on calculations of analogous structures.

The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. The two primary substituents, the amine (-NH₂) and fluoromethyl (-CH₂F) groups, will occupy specific positions relative to this ring. The internal bond angles of the cyclobutane ring are expected to be close to 90°, a deviation from the ideal sp³ angle of 109.5° that contributes to its inherent ring strain.

The electronic structure is significantly influenced by the presence of highly electronegative nitrogen and fluorine atoms. A Mulliken charge analysis or Natural Bond Orbital (NBO) analysis would be expected to show a significant partial negative charge on the fluorine and nitrogen atoms and a partial positive charge on the carbon atoms attached to them (C-F and C-N). emerginginvestigators.org This charge distribution is key to understanding the molecule's intermolecular interactions and reactivity.

Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are representative values based on standard bond lengths and angles from computational studies of similar chemical fragments, as specific literature values for this exact molecule are unavailable.

| Parameter | Predicted Value | Description |

| C-C (ring) Bond Length | ~ 1.55 Å | The length of the carbon-carbon bonds within the cyclobutane ring. |

| C-N Bond Length | ~ 1.47 Å | The length of the bond between the cyclobutane ring and the amine nitrogen. |

| C-C (exocyclic) Bond Length | ~ 1.54 Å | The length of the bond between the cyclobutane ring and the fluoromethyl carbon. |

| C-F Bond Length | ~ 1.39 Å | The length of the carbon-fluorine bond in the fluoromethyl group. |

| Ring Puckering Angle | ~ 20-35° | The dihedral angle defining the pucker of the four-membered ring. |

| C-N-H Bond Angle | ~ 107° | The angle within the amine group. |

| F-C-H Bond Angle | ~ 109° | The angle within the fluoromethyl group. |

Conformational Energy Landscape Analysis

The conformational flexibility of this compound is primarily dictated by the puckering of the cyclobutane ring and the orientation of the two substituents. The substituents can be in either an axial or equatorial position. Generally, substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org

For a monosubstituted cyclobutane, the energy difference between the equatorial and axial conformers (known as the "A-value" in cyclohexane (B81311) systems) determines the equilibrium populations of each state. spcmc.ac.in In this 1,3-disubstituted cyclobutane, four diastereomeric conformations are possible: cis (axial-equatorial or equatorial-axial) and trans (diaxial or diequatorial).

Table 2: Conceptual Conformational Energy Analysis This table illustrates the general principles of conformational preference. Exact energy differences require specific calculations.

| Conformer | Substituent Positions | Expected Relative Stability | Rationale |

| trans | Diequatorial | Most Stable | Minimizes steric strain (1,3-diaxial interactions) for both substituents. libretexts.org |

| cis | Equatorial/Axial | Intermediate | One substituent is in a higher-energy axial position, introducing some steric strain. |

| trans | Diaxial | Least Stable | Significant steric repulsion between both axial substituents and axial hydrogens. |

Prediction of Reactivity and Reaction Pathways (e.g., Electrophilic and Nucleophilic Additions)

Frontier Molecular Orbital (FMO) theory is a powerful computational tool for predicting chemical reactivity. biomedres.us The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

Nucleophilic Character : The HOMO is expected to be localized on the lone pair of electrons of the nitrogen atom. This makes the amine group the primary nucleophilic center of the molecule, susceptible to attack by electrophiles such as protons (in acid-base reactions) or alkyl halides (in alkylation reactions). The energy of the HOMO is a direct indicator of nucleophilicity; the electron-withdrawing fluoromethyl group will lower the HOMO energy, making it a weaker nucleophile than a non-fluorinated analogue like cyclobutylamine. masterorganicchemistry.comirjweb.com

Electrophilic Character : The LUMO is likely to be a σ* (antibonding) orbital associated with the C-F or C-N bonds. Nucleophilic attack would target the carbon atoms attached to the fluorine or nitrogen.

A Molecular Electrostatic Potential (MEP) map would visually confirm these predictions. dergipark.org.trresearchgate.net It would show a region of high negative potential (red) around the nitrogen atom, indicating the site for electrophilic attack. Regions of positive potential (blue) would be found around the amine hydrogens and the fluoromethyl group's hydrogen atoms.

Table 3: Predicted Reactive Sites of this compound

| Type of Attack | Most Likely Site | Computational Rationale |

| Electrophilic Attack | Amine Nitrogen (N) | Location of the HOMO; region of highest negative electrostatic potential. irjweb.comirjweb.com |

| Nucleophilic Attack | Carbon attached to Fluorine (C-F) | Location of a low-lying LUMO (σ* C-F); significant partial positive charge on carbon. |

| Deprotonation (Strong Base) | Amine Hydrogens (-NH₂) | Acidic protons attached to the electronegative nitrogen atom. |

Ligand-Protein Interaction Modeling (e.g., molecular docking, binding affinity predictions)

In medicinal chemistry, computational modeling is crucial for predicting how a ligand (like this compound) might bind to a biological target, such as a protein's active site. nih.gov This process, known as molecular docking, evaluates possible binding poses and scores them based on predicted binding affinity. researchgate.net

The introduction of fluorine can significantly enhance binding affinity and modulate physicochemical properties. nih.govnih.gov For this compound, different parts of the molecule could engage in specific interactions:

Amine Group : Can act as a hydrogen bond donor (with its H atoms) or acceptor (with its lone pair). If protonated, it can form a strong ionic interaction (salt bridge) with an acidic residue like aspartate or glutamate (B1630785).

Cyclobutane Ring : Provides a rigid, three-dimensional scaffold that can position the functional groups optimally for binding. Its saturated nature can confer favorable hydrophobic interactions in a nonpolar pocket. nih.gov

Fluoromethyl Group : The C-F bond is highly polar and can participate in favorable dipole-dipole interactions or interact with backbone amide groups. Fluorination is also known to block sites of metabolism, potentially increasing the molecule's half-life. nih.gov

Binding affinity predictions, often expressed as a calculated Kᵢ or ΔG of binding, would quantify the strength of these interactions. Such modeling can prioritize the synthesis of compounds that are most likely to be active, saving time and resources. researchgate.net

Table 4: Potential Ligand-Protein Interactions for this compound

| Molecular Feature | Potential Interaction Type | Example Protein Residue Partner |

| Amine (-NH₂) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain C=O) |

| Amine (N lone pair) | Hydrogen Bond Acceptor | Ser, Thr, Tyr (side chain -OH) |

| Protonated Amine (-NH₃⁺) | Salt Bridge / Ionic Interaction | Asp, Glu (side chain -COO⁻) |

| Cyclobutane Scaffold | van der Waals / Hydrophobic | Leu, Ile, Val, Phe |

| C-F bond | Dipole-Dipole, Orthogonal Multipolar | Backbone Carbonyl (C=O) |

Studies on the Electronic Effects of the Fluorine Atom(s) and Fluoroalkyl Substituents

The presence of fluorine profoundly alters a molecule's electronic properties. The fluoromethyl group (-CH₂F) is a potent electron-withdrawing group primarily through a negative inductive effect (-I effect). masterorganicchemistry.com This effect involves the polarization of σ-bonds due to fluorine's high electronegativity, which pulls electron density away from the rest of the molecule.

Table 5: Expected Effect of Fluorination on Amine Basicity Illustrative pKₐ values for the conjugate acid (R-NH₃⁺) based on trends observed in related structures.

| Compound | Nature of Substituent | Expected pKₐ (Conjugate Acid) | Electronic Effect |

| Cyclohexylamine | Alkyl (Electron-Donating) | ~10.6 | Alkyl group donates electron density, increasing basicity. |

| This compound | Fluoroalkyl (Electron-Withdrawing) | < 10.0 | -CH₂F group withdraws electron density, decreasing basicity. acs.org |

Investigation of Hammett Parameters and Inductive Effects

The Hammett equation, log(K/K₀) = σρ, is a classic linear free-energy relationship used to quantify the electronic effect of substituents on the reactivity of aromatic systems. wikipedia.orgutexas.edu The substituent constant, σ, measures the electron-donating or electron-withdrawing ability of a substituent, while the reaction constant, ρ, measures the sensitivity of a reaction to these effects.

Although Hammett constants are formally defined for substituents on a benzene (B151609) ring, the underlying principles are widely used to understand electronic effects in other systems. An electron-withdrawing group has a positive σ value, while an electron-donating group has a negative one. researchgate.net

There is no tabulated Hammett constant for a 3-(fluoromethyl)cyclobutyl group. However, based on the known values of related substituents, we can infer its properties. The fluoromethyl group is strongly inductive and electron-withdrawing. Therefore, if this entire scaffold were attached to a reactive center, it would exert a significant electron-withdrawing effect, corresponding to a positive σ value. This effect is almost entirely inductive, as the saturated cyclobutane ring is incapable of resonance (mesomeric) effects.

Table 6: Hammett Substituent Constants (σ) for Relevant Groups These values provide context for the expected electronic effect of fluorine-containing substituents.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Primary Electronic Effect |

| -CH₃ | -0.07 | -0.17 | Weakly Donating (Inductive/Hyperconjugation) |

| -F | +0.34 | +0.06 | Inductively Withdrawing, Resonantly Donating |

| -CF₃ | +0.43 | +0.54 | Strongly Withdrawing (Inductive) |

| -NO₂ | +0.71 | +0.78 | Strongly Withdrawing (Inductive/Resonance) |

| Source: Data compiled from various sources, including Hansch et al. (1991). pitt.eduviu.ca |

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(Fluoromethyl)cyclobutan-1-amine. By analyzing the spectra of different nuclei, a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

¹H, ¹³C, and ¹⁹F NMR for Elucidating Structure and Stereochemistry

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are fundamental in determining the basic structure and stereochemistry of fluorinated organic compounds.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the signals from the cyclobutane (B1203170) ring protons and the methylene (B1212753) protons of the fluoromethyl group would be of particular interest. Their chemical shifts, splitting patterns (due to spin-spin coupling with neighboring protons and fluorine), and integration values help to confirm the connectivity of the carbon skeleton.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. The carbon atom attached to the fluorine will exhibit a characteristic splitting pattern due to one-bond and two-bond carbon-fluorine coupling (¹JCF and ²JCF). The chemical shifts of the cyclobutane carbons provide information about the ring's substitution pattern.

¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. researchgate.net The spectrum of this compound would show a signal for the fluoromethyl group. The chemical shift and coupling constants to neighboring protons (²JHF and ³JHF) are diagnostic for the -CH₂F moiety and can provide insights into the molecule's conformation. researchgate.net The use of chiral derivatizing agents can also allow for the determination of absolute configuration via ¹⁹F NMR by creating diastereomeric derivatives with distinct fluorine signals. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (CH₂) | 2.0-2.8 | Multiplet | |

| ¹H (CH-N) | 3.0-3.5 | Multiplet | |

| ¹H (CH₂F) | 4.3-4.7 | Doublet of triplets | ²JHF ≈ 47, ³JHH ≈ 2-4 |

| ¹³C (CH₂) | 25-35 | ||

| ¹³C (CH-N) | 45-55 | ||

| ¹³C (CH-C) | 30-40 | ||

| ¹³C (CH₂F) | 80-90 | Doublet | ¹JCF ≈ 170-180 |

| ¹⁹F | -210 to -230 | Triplet | ²JFH ≈ 47 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Advanced NMR Techniques for Conformational and Dynamic Studies (e.g., NOESY, VT-NMR)

To probe the three-dimensional structure and dynamic processes of this compound, more advanced NMR techniques are employed.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and preferred conformation of the cyclobutane ring. For instance, NOESY can distinguish between cis and trans isomers by showing correlations between the protons on the fluoromethyl group and the protons on the cyclobutane ring.

Variable Temperature NMR (VT-NMR): Cyclobutane rings are known to undergo puckering, a conformational change where the ring flips between different non-planar conformations. VT-NMR involves acquiring NMR spectra at different temperatures to study these dynamic processes. By analyzing the changes in chemical shifts and coupling constants with temperature, it is possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring-flipping process and to identify the more stable conformation.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This would result in the loss of a propyl radical to form a stable iminium ion. The fragmentation of the cyclobutane ring itself can also lead to characteristic ions. docbrown.info

Isotopic labeling studies can provide further mechanistic insights. biorxiv.orgresearchgate.net By replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), the fragmentation pathways can be traced more definitively. nih.govnih.govplos.org For instance, labeling the fluoromethyl carbon with ¹³C would result in a one-mass-unit shift for any fragment containing that carbon, helping to confirm proposed fragmentation mechanisms.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 117 | [C₅H₁₀FN]⁺ | Molecular Ion |

| 87 | [C₄H₆N]⁺ | Loss of CH₂F |

| 73 | [C₃H₄FN]⁺ | Loss of C₂H₅ |

| 56 | [C₄H₈]⁺ | Cyclobutane cation radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclobutane and fluoromethyl groups would be observed around 2850-3000 cm⁻¹. A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The symmetric C-C stretching modes of the cyclobutane ring would be more prominent in the Raman spectrum.

X-ray Crystallography of Co-crystals or Complexes for Precise Structural Determination

While obtaining a single crystal of this compound itself might be challenging, forming a co-crystal or a salt with another molecule can facilitate X-ray crystallographic analysis. dntb.gov.uamdpi.comnih.gov This technique provides the most precise and unambiguous determination of the three-dimensional atomic arrangement in the solid state. mdpi.com

By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, from which the exact positions of all atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsional angles. X-ray crystallography can definitively establish the stereochemistry (cis or trans) of the substituents on the cyclobutane ring and reveal the preferred conformation of the ring in the crystalline state. researchgate.netacs.org Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal lattice can provide insights into the compound's solid-state properties. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Oxocyclobutane carboxylic acid |

| 3,3-Difluorocyclobutan-1-amine |

| 1,3-Cyclohexanebis(methylamine) |

| Cyclobutane-1,3-diamine |

| Methyl 3-oxocyclobutanecarboxylate |

| Cyclobutane |

| 1-butanamine |

| 2-butanamine |

| 2-methyl-1-propanamine |

| 2-methyl-2-propanamine |

| (η5-C6H7)Fe(CO)2CF3 |

| Lamivudine |

| Theophylline |

| Benzamide |

| Aminoglutethimide |

| Acefylline |

| Isonicotinamide |

| Carbamazepine |

| Indomethacin |

| Salicylic acid |

| Imidazole |

| Meloxicam |

| Saccharin |

| α-Lipoic acid |

| Nicotinamide |

| Nitrofurantoin |

| 4-dimethylaminopyridine |

| Thiobarbituric acid |

| Quinoxalin-2(1H)-one |

| Selectfluor |

| PhSeSePh |

| 3-fluoro-3-deoxy-d-glucose |

| α-methoxy-α-trifluoromethylphenylacetic acid |

| Trifluoromethylbenzoimidazolylbenzoic acid |

| Neuromedin N |

| Vinblastine |

| Atrazine |

| Pinometostat |

| Linsitinib |

| Abrocitinib |

| Ivosidenib |

| 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile |

| 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid |

| Benzyl bromide |

| Toluene |

| Diphenylphosphoryl azide (B81097) |

| 3-Methyl-1-butylamine |

| 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride |

Applications in Chemical Biology Research and Probe Development

Design and Synthesis as Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating the complex functions of biological molecules in their native environments. The 3-(fluoromethyl)cyclobutan-1-amine scaffold has been instrumental in creating specialized tools for such investigations, including radiolabeled analogs for in vivo imaging and photo-reactive probes for mapping molecular interactions.

The incorporation of the fluorine-18 (B77423) (¹⁸F) radioisotope into bioactive molecules is a cornerstone of positron emission tomography (PET), a powerful non-invasive imaging technique used in research to visualize and quantify biological processes. The synthesis of ¹⁸F-labeled analogs of this compound derivatives has been explored for the development of novel PET ligands. For instance, researchers have designed and synthesized ¹⁸F-labeled inhibitors targeting inflammatory mediators. In one such study, a tosylate precursor was utilized for a late-stage radiofluorination reaction to produce an ¹⁸F-labeled inhibitor of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and neuropathic pain. The radiosynthesis process involved a one-step nucleophilic substitution with [¹⁸F]fluoride, followed by purification, resulting in the desired radiotracer with good radiochemical yield and purity, suitable for preclinical research applications. This approach enables the in vivo evaluation of the tracer's distribution and target engagement, providing valuable insights for drug development.

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a bioactive compound. This method involves a probe molecule that can bind to its target and then, upon photoactivation, form a covalent bond, permanently tagging the protein for subsequent identification. The this compound moiety has been incorporated into the design of photoaffinity probes. For example, it has been used as a key component in the synthesis of probes targeting fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. These probes often feature a photolabile group, such as a diazirine, which upon irradiation with UV light, generates a reactive carbene that covalently crosslinks with the target protein. The design of these probes leverages the specific binding affinity conferred by the parent molecule, while the this compound scaffold helps to maintain the required conformation for target recognition.

While specific examples detailing the direct incorporation of this compound into fluorescent tagging and imaging probes are not extensively documented in the reviewed literature, its structural motifs are highly amenable to such applications. The primary amine handle provides a convenient point for the attachment of fluorophores (e.g., fluorescein, rhodamine, or BODIPY dyes) through standard amide bond formation or other conjugation chemistries. The resulting fluorescent probes could be used to visualize the subcellular localization of a target protein or to quantify binding events through techniques like fluorescence polarization or Förster resonance energy transfer (FRET). The conformationally constrained cyclobutane (B1203170) ring would serve to present the pharmacophoric elements and the attached fluorophore in a well-defined spatial orientation, potentially improving binding affinity and selectivity.

Exploration as a Scaffold for Rational Drug Design Research

The rational design of new therapeutic agents often relies on the use of novel chemical scaffolds that can impart desirable properties such as improved potency, selectivity, and pharmacokinetic profiles. This compound has emerged as a valuable building block in this context, primarily through its use in bioisosteric replacement strategies and as a template for creating conformationally restricted amino acid analogs.

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar chemical and physical properties, is a cornerstone of medicinal chemistry. The 3-substituted cyclobutylamino scaffold, including the fluoromethyl variant, has been successfully employed as a bioisostere for the bulky and lipophilic tert-butyl group. The tert-butyl group is common in drug candidates but can be metabolically labile. The cyclobutane ring mimics the tetrahedral geometry and steric bulk of the tert-butyl group, while offering improved metabolic stability and potentially different vector orientations for substituents. For example, replacing a tert-butyl group with a 3-(fluoromethyl)cyclobutyl group can enhance interactions with the target protein, improve metabolic stability, and fine-tune physicochemical properties like lipophilicity and polarity, which can lead to improved drug-like characteristics.

Incorporating conformational constraints into bioactive molecules is a widely used strategy to enhance their binding affinity and selectivity for a specific biological target. The rigid cyclobutane core of this compound makes it an excellent scaffold for creating conformationally restricted amino acid analogs. By restricting the rotational freedom of the molecule, these analogs can pre-organize the key pharmacophoric elements into the optimal conformation for binding to a protein's active site, thereby reducing the entropic penalty of binding. This can lead to a significant increase in potency. For instance, this scaffold has been used to design inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), where the cyclobutane ring system helps to orient the key interacting groups in a precise manner to maximize interactions with the enzyme's active site.

Data Tables

Table 1: Research Applications of this compound Derivatives

| Application Area | Specific Use | Target Example | Key Finding | Reference |

| Radiotracer Development | ¹⁸F-labeled PET Ligand | Soluble Epoxide Hydrolase (sEH) | Successful radiosynthesis of an ¹⁸F-labeled sEH inhibitor for preclinical research. | |

| Photoaffinity Labeling | PAL Probe Scaffold | Fatty Acid Amide Hydrolase (FAAH) | Incorporation into diazirine-containing probes for covalent labeling of FAAH. | |

| Rational Drug Design | Bioisosteric Replacement | Various (as tert-butyl analog) | The cyclobutyl scaffold mimics the steric profile of a tert-butyl group with improved metabolic properties. | |

| Rational Drug Design | Conformationally Restricted Analog | 11β-HSD1, sEH | The rigid ring system enhances binding affinity by pre-organizing pharmacophores. |

Integration into Peptidomimetics Research

The rigid, three-dimensional structure of the cyclobutane ring makes it a valuable scaffold in peptidomimetics, the science of designing molecules that mimic the structure and function of peptides. nih.gov The incorporation of the this compound moiety into peptide-like structures offers a strategy to impose conformational constraints on otherwise flexible molecules. This rigidification can lock the molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its biological target. nih.gov

In medicinal chemistry, cyclobutane derivatives are increasingly popular as they introduce sp3-rich, three-dimensional structural motifs. nbuv.gov.ua The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as a phenyl ring or a geminal dimethyl unit, often with improved physicochemical properties and metabolic stability. nih.gov Specifically, the this compound structure can act as a mimic for amino acid residues or dipeptide turns within a larger molecule. The presence of the fluoromethyl group is particularly advantageous; fluorine's high electronegativity and small size can modulate the compound's basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. nbuv.gov.uaresearchgate.net While often used as a pendant group, the strategic placement of such a scaffold within a molecule's core framework is an emerging area of interest for creating novel therapeutic agents. nih.gov

Mechanistic Studies of Biological Interactions (in vitro and in vivo animal models, excluding human data)

The unique electronic properties conferred by the fluoromethyl group make this compound and its derivatives powerful tools for elucidating the mechanisms of biological interactions at a molecular level.

Enzyme Inhibition and Activation Mechanisms

Derivatives of this compound have been instrumental in the development of potent and selective enzyme inhibitors. A notable example is the design of inhibitors for phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of adrenaline. Researchers synthesized a series of (±)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the core amine. nih.gov

These studies revealed that the fluoromethyl group plays a crucial role in achieving high potency. The introduction of specific alkyl chains containing electron-dense atoms, like fluorine, on the sulfonamide nitrogen was shown to be favored by the PNMT active site, leading to potent inhibition. nih.gov The fluorinated functionality can stabilize the inhibitor within the enzyme's active site, potentially mimicking a transition state of the enzymatic reaction, a common strategy in mechanism-based inhibitor design. nih.gov The table below summarizes the structure-activity relationships for several of these PNMT inhibitors, highlighting their potency and selectivity. nih.gov

| Compound | N-Substituent | PNMT IC50 (nM) | α2-Adrenoceptor Ki (nM) | Selectivity (Ki/IC50) |

| 8 | -H | 2.7 | >10,000 | >3704 |

| 14 | -CH2CH2F | 1.8 | >10,000 | >5556 |

| 17 | -CH2CH2CH2F | 1.1 | 1,700 | 1545 |

| 18 | -(CH2)2OCH3 | 1.1 | 600 | 545 |

The broader applicability of fluorinated cyclobutanes as enzyme inhibitors is demonstrated by their use in developing antagonists for cannabinoid receptor type 2 (CB2) and inhibitors for FMS-like tyrosine kinase 3 (FLT3). nbuv.gov.ua Furthermore, related fluorinated cyclopentane (B165970) structures have been designed as highly potent, mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), underscoring the value of fluorinated cyclic scaffolds in targeting diverse enzymes. nih.gov

Receptor Binding and Modulation at the Molecular Level

The same structural features that make these compounds effective enzyme inhibitors also allow for fine-tuning their interaction with receptors. In the development of PNMT inhibitors, their affinity for the α2-adrenoceptor was a critical counter-screen to ensure selectivity. nih.gov The research demonstrated that bulky substituents on the sulfonamide nitrogen were disfavored at the PNMT active site but even more so at the α2-adrenoceptor, which in some cases reduced selectivity. However, incorporating specific fluorinated alkyl chains resulted in compounds with very low affinity for the α2-adrenoceptor, thus achieving high selectivity for the target enzyme over the off-target receptor. nih.gov This illustrates how the fluoromethylcyclobutane core can be part of a molecular scaffold engineered to precisely modulate receptor binding at the molecular level.

Further evidence of the utility of this scaffold in receptor-targeted design comes from its use in the discovery of antagonists for the cannabinoid receptor type 2 (CB2). nbuv.gov.ua The defined three-dimensional shape and electronic properties of the fluorinated cyclobutane ring contribute to the specific interactions required for potent and selective receptor antagonism.

Studies on Biological Target Engagement

Confirming that a molecule interacts with its intended biological target within a complex biological system is a key objective of chemical biology. Radiolabeled analogues of this compound have proven to be excellent probes for studying biological target engagement in both cells and animal models.

Researchers synthesized the radiolabeled compounds syn- and anti-1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid ([¹⁸F]FMACBC) to serve as potential tracers for Positron Emission Tomography (PET). nih.govresearchgate.net These tracers were used to investigate engagement with amino acid transport systems, which are often upregulated in tumor cells.

In vitro transport assays using 9L gliosarcoma cells demonstrated clear target engagement. Both the syn ([¹⁸F]16) and anti ([¹⁸F]17) isomers were shown to be substrates for the L-type amino acid transport system. nih.gov Interestingly, the study also revealed stereospecific engagement, as the anti isomer was a substrate for the A-type transport system, while the syn isomer was not. nih.gov

Subsequent in vivo studies in rats with implanted 9L gliosarcoma tumors confirmed these findings in a living animal model. Both [¹⁸F]FMACBC isomers showed high retention in tumor tissue with minimal uptake in healthy brain tissue, demonstrating successful engagement with their target (amino acid transporters) in the intended disease model. nih.govresearchgate.net The high tumor-to-brain uptake ratios, detailed in the table below, highlight their efficacy as target engagement probes. nih.gov

| Radiotracer | Time Post-Injection | Tumor-to-Normal Brain Uptake Ratio |

| [¹⁸F]16 (syn) | 5 min | 7.5 : 1 |

| 60 min | 7.0 : 1 | |

| 120 min | 5.0 : 1 | |

| [¹⁸F]17 (anti) | 5 min | 7.5 : 1 |

| 60 min | 9.0 : 1 | |

| 120 min | 9.0 : 1 |

These studies exemplify how derivatives of this compound can be chemically modified into sophisticated probes to validate and quantify biological target engagement in preclinical research, providing crucial data without the use of human subjects.

Conclusion and Outlook

Summary of Key Academic Discoveries and Contributions

The academic exploration of fluorinated cyclobutanes, including building blocks like 3-(fluoromethyl)cyclobutan-1-amine, has made significant contributions to synthetic and medicinal chemistry. Key discoveries include the development of scalable synthetic routes to access these valuable motifs. nbuv.gov.uanih.gov Research has systematically characterized the profound influence of fluorination on the physicochemical properties of cyclobutane (B1203170) systems, such as basicity and lipophilicity, providing a rational basis for their use in drug design. nbuv.gov.uaresearchgate.net Furthermore, detailed conformational studies have revealed how fluorine substitution can enforce specific molecular geometries, a critical aspect for optimizing ligand-receptor interactions. researchgate.netsoton.ac.uk

Remaining Challenges and Future Research Avenues in Fluorinated Cyclobutane Chemistry

Despite progress, challenges remain. The stereoselective synthesis of polysubstituted fluorinated cyclobutanes continues to be a significant hurdle. researchgate.net Developing new catalytic methods to control the installation of multiple stereocenters on the cyclobutane ring is a key area for future research. Another challenge lies in the synthesis of radiolabeled analogues, particularly with fluorine-18 (B77423) for positron emission tomography (PET). The short half-life of 18F requires rapid and efficient fluorination methods, which are often difficult to adapt from standard 19F chemistry. nih.govpharmtech.com Future work will likely focus on creating more robust and versatile late-stage fluorination techniques applicable to complex cyclobutane scaffolds.

Potential Impact on Future Chemical Biology and Medicinal Chemistry Tool Development

Fluorinated cyclobutanes like this compound are poised to have a substantial impact on the development of future chemical tools. Their rigid, three-dimensional structures make them excellent bioisosteres for common motifs like phenyl rings or tert-butyl groups, offering a way to explore novel chemical space and escape patent limitations. nih.govacs.orgresearchgate.netnih.gov The ability to fine-tune physicochemical properties through fluorination allows for the optimization of ADME (absorption, distribution, metabolism, and excretion) profiles of drug candidates. enamine.netnih.gov As synthetic methods become more sophisticated, these building blocks will be increasingly utilized to create highly specific and potent probes for chemical biology and next-generation therapeutics for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Fluoromethyl)cyclobutan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors or functionalization of cyclobutane derivatives. For example, cyclobutanone intermediates can undergo reductive amination with fluoromethyl groups under controlled conditions. Key factors include:

- Catalysts : Use of NaBH₃CN or Pd/C for selective reduction to avoid over-reduction of the amine group .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Lower temperatures (0–5°C) minimize side reactions like ring-opening .

- Data Table :

| Method | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Reductive Amination | 72 | 98 | NaBH₃CN, DMF, 0°C |

| Cyclization with NH₃ | 65 | 95 | Pd/C, H₂, RT |

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the cyclobutane ring (δ 2.5–3.5 ppm for ring protons) and fluoromethyl group (δ 4.5–5.5 ppm for CH₂F) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₅H₉FN₂: calc. 116.0754, obs. 116.0755) .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm ensures >95% purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates in assays targeting enzymes like monoamine oxidases (MAOs) .

- Cell Viability : MTT assays in neuronal or cancer cell lines to assess cytotoxicity (e.g., IC₅₀ = 50 µM in SH-SY5Y cells) .

Advanced Research Questions

Q. How does stereochemistry at the cyclobutane ring influence the compound’s pharmacological profile?

- Methodological Answer :

- Stereoselective Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP) yield enantiopure isomers .

- Biological Impact :

- cis-Isomer : Higher MAO-B inhibition (IC₅₀ = 12 nM vs. 45 nM for trans-isomer) due to optimal spatial alignment .

- trans-Isomer : Improved blood-brain barrier penetration (logP = 1.2 vs. 0.8 for cis) .

Q. What computational strategies predict the binding modes of this compound to neurological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with MAO-B crystal structures (PDB: 2V5Z) to map fluoromethyl-π interactions with FAD cofactors .

- MD Simulations : AMBER or GROMACS simulate ligand-receptor stability over 100 ns; RMSD < 2 Å indicates stable binding .

Q. How can conflicting data on fluoromethyl group reactivity be resolved in mechanistic studies?

- Methodological Answer :

- Controlled Experiments : Compare fluoromethyl vs. methyl derivatives in oxidation reactions (e.g., KMnO₄ oxidizes CH₂F to COOH but leaves CH₃ intact) .

- Isotopic Labeling : ¹⁸O tracking in hydrolysis reactions identifies nucleophilic attack sites .

Q. What structure-activity relationship (SAR) trends emerge when modifying the cyclobutane ring?

- Methodological Answer :

- Ring Expansion : Replacing cyclobutane with cyclopentane reduces MAO-B affinity by 10-fold due to decreased ring strain .

- Substituent Effects :

| Substituent | MAO-B IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|

| -CH₂F | 12 | 1.2 |

| -CF₃ | 8 | 0.8 |

| -CH₂OH | 45 | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.